4-bromo-N-(2-furylmethyl)-3-methoxybenzenesulfonamide
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Overview
Description
4-bromo-N-(2-furylmethyl)-3-methoxybenzenesulfonamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is of great interest to researchers due to its potential applications in the fields of medicine and biochemistry.
Scientific Research Applications
4-bromo-N-(2-furylmethyl)-3-methoxybenzenesulfonamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-furylmethyl)-3-methoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(2-furylmethyl)-3-methoxybenzenesulfonamide has a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha. Additionally, this compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and matrix metalloproteinase-9, which are involved in inflammation and cancer growth.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(2-furylmethyl)-3-methoxybenzenesulfonamide in lab experiments is its potential as a therapeutic agent. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient choice for researchers. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for research involving 4-bromo-N-(2-furylmethyl)-3-methoxybenzenesulfonamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, research is needed to explore the potential of this compound as a tool for studying the biochemistry of inflammation and cancer growth.
Synthesis Methods
The synthesis of 4-bromo-N-(2-furylmethyl)-3-methoxybenzenesulfonamide involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4S/c1-17-12-7-10(4-5-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h2-7,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTHMPKLUVGTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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